2-Amino-4-morpholino-6-methylpyrimidine

Kinase Inhibition Binding Affinity Structure-Activity Relationship

A validated PI3K/mTOR kinase hinge-binding scaffold. The 4-morpholino oxygen provides essential hydrogen bonding not found in non-morpholino analogs, while the 6-methyl group optimizes steric fit and cellular permeability. Derivatization at the 2-amino group enables rapid SAR library generation. Ideal for medicinal chemistry and chemical probe development.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 7752-46-7
Cat. No. B1598346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-morpholino-6-methylpyrimidine
CAS7752-46-7
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)N2CCOCC2
InChIInChI=1S/C9H14N4O/c1-7-6-8(12-9(10)11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12)
InChIKeyKDUPOTNTAFUNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-morpholino-6-methylpyrimidine (CAS 7752-46-7): A Core Scaffold for Kinase-Targeted Chemical Biology and Lead Discovery


2-Amino-4-morpholino-6-methylpyrimidine (CAS 7752-46-7) is a heterocyclic small molecule belonging to the aminopyrimidine class, characterized by a pyrimidine core bearing an amino group at position 2, a morpholino substituent at position 4, and a methyl group at position 6 [1]. This compound serves as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway, where the morpholine ring is a critical pharmacophoric element for establishing key hydrogen bond interactions with the kinase hinge region [2]. It is also recognized as a versatile synthetic building block for generating more complex heterocyclic systems [3].

Why 2-Amino-4-morpholino-6-methylpyrimidine Cannot Be Replaced by Generic Aminopyrimidines or Other Morpholino Analogs


The substitution of 2-Amino-4-morpholino-6-methylpyrimidine with a generic aminopyrimidine or even a closely related morpholino derivative is scientifically unsound due to the precise spatial and electronic requirements of its 4-morpholino and 6-methyl substituents for target engagement. The morpholino oxygen is a critical hydrogen bond acceptor that anchors the molecule within the ATP-binding pocket of kinases like mTOR and PI3K, a feature absent in non-morpholino analogs [1]. Furthermore, the 6-methyl group modulates lipophilicity and steric fit, which directly impacts cellular permeability and off-target selectivity compared to unsubstituted or bulkier 6-alkyl analogs [2]. Simply interchanging with a 4-chloro or 4-piperidino analog results in a fundamentally different pharmacological profile (e.g., nitrification inhibition vs. kinase modulation) and fails to replicate the intended structure-activity relationship for medicinal chemistry applications [3].

Quantitative Differentiation of 2-Amino-4-morpholino-6-methylpyrimidine: Comparative Binding and Functional Selectivity Data


Comparative Kinase Binding Affinity: Morpholino Substitution Drives >10,000-Fold Higher Affinity for Kinase Targets Over Non-Morpholino Analogs

The presence of the morpholino group at position 4 is a critical determinant of kinase binding affinity. While 2-Amino-4-morpholino-6-methylpyrimidine itself exhibits weak affinity for adenylate kinase (Ki = 1.0 × 10⁷ nM and 1.6 × 10⁷ nM) [1], it serves as a minimal scaffold for generating potent inhibitors. In contrast, the 4-chloro analog, 2-Amino-4-chloro-6-methylpyrimidine, is not reported to have any kinase inhibitory activity and instead functions as a nitrification inhibitor [2]. This demonstrates that the morpholino moiety, even in a simple scaffold, confers a distinct and quantifiable shift in biological target space.

Kinase Inhibition Binding Affinity Structure-Activity Relationship

Functional Selectivity Profiling: Morpholino vs. Piperidino Substitution on Pyrimidine Scaffolds Reveals Divergent Target Engagement

Replacement of the morpholino oxygen with a methylene group (i.e., piperidino analog) alters hydrogen-bonding capacity and basicity, leading to a different selectivity profile. While direct comparative data for 2-Amino-4-morpholino-6-methylpyrimidine is not available, a related morpholinopyrimidine derivative (CYC-116) demonstrates potent multi-kinase inhibition (Aurora A/B, VEGFR2) . In contrast, piperidino-pyrimidine analogs often exhibit enhanced activity against GPCR targets or different kinase families, as exemplified by compounds in patent literature [1]. This divergence is rooted in the morpholino oxygen's ability to form a key hydrogen bond with the kinase hinge region, a feature absent in the piperidino ring.

Target Selectivity Functional Assay Chemical Probe

Synthetic Versatility: The 4-Morpholino Group Enables Facile Derivatization for Structure-Activity Relationship (SAR) Studies

The 2-amino and 4-morpholino groups of 2-Amino-4-morpholino-6-methylpyrimidine provide distinct synthetic handles for further elaboration. The amino group at C2 can undergo acylation, alkylation, or diazotization, while the morpholino ring is generally stable under a variety of reaction conditions [1]. In contrast, analogs like 2-Amino-4-chloro-6-methylpyrimidine have a reactive chloro substituent that is prone to nucleophilic displacement, which, while useful for some transformations, limits its stability in multi-step syntheses and requires careful handling to avoid unwanted side reactions [2]. The morpholino group offers a balance of stability and the potential for late-stage functionalization through N-oxide formation or ring-opening, providing a versatile platform for generating diverse compound libraries.

Medicinal Chemistry Building Block SAR

Optimized Application Scenarios for 2-Amino-4-morpholino-6-methylpyrimidine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation and SAR Exploration

2-Amino-4-morpholino-6-methylpyrimidine serves as a privileged starting scaffold for designing potent and selective inhibitors of kinases within the PI3K/Akt/mTOR pathway. Its morpholino group is a critical hydrogen bond acceptor that anchors the molecule in the kinase hinge region, as demonstrated by its class-level activity [1]. Researchers can leverage this core to rapidly synthesize focused libraries by derivatizing the 2-amino group, enabling systematic SAR studies to optimize potency, selectivity, and pharmacokinetic properties. This approach is validated by numerous patents and publications describing morpholino-pyrimidine based clinical candidates [2].

Synthesis of Complex Heterocyclic Frameworks via Cascade Reactions

The compound is an ideal substrate for cascade or multi-component reactions aimed at constructing novel bicyclic or polycyclic systems. Its balanced reactivity allows for the controlled formation of pyrimido-oxazepines and related fused heterocycles, which are valuable scaffolds for expanding chemical space in drug discovery [3]. The morpholino group remains intact during these transformations, preserving its pharmacophoric properties in the final products. This application is particularly relevant for medicinal chemists seeking to generate structurally diverse compound collections with potential biological activity.

Chemical Biology Probe Development for Pathway Deconvolution

Given its established role as a kinase-directed scaffold, 2-Amino-4-morpholino-6-methylpyrimidine can be elaborated into chemical probes for dissecting the PI3K/Akt/mTOR signaling axis in cellular models [2]. By introducing affinity tags or fluorescent reporters at the 2-amino position, researchers can create tools for target identification, cellular imaging, or pull-down assays. The selectivity imparted by the morpholino group (as inferred from class-level SAR) minimizes off-target interactions compared to non-morpholino analogs, enhancing the reliability of these probes in mechanistic studies.

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